2-(3-Ethynylphenyl)oxirane
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Overview
Description
2-(3-Ethynylphenyl)oxirane is an organic compound characterized by an oxirane ring attached to a phenyl group with an ethynyl substituent at the meta position
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Darzens Reaction: This involves the reaction of halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular S_N2 cyclization to produce oxiranes.
Industrial Production Methods:
- Industrial production often utilizes the alkene epoxidation method due to its scalability and efficiency. The reaction conditions typically involve the use of peracids and controlled temperatures to ensure high yields and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and carboxylic acids are used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products:
Scientific Research Applications
2-(3-Ethynylphenyl)oxirane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)oxirane involves its ability to undergo ring-opening reactions, which are often catalyzed by acids, bases, or enzymes. The oxirane ring is highly strained, making it reactive towards nucleophiles. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring .
Comparison with Similar Compounds
- cis-2,3-Epoxybutane (c23EB)
- trans-2,3-Epoxybutane (t23EB)
- 1,2-Epoxybutane (12EB)
- 1,2,3,4-Diepoxybutane (DEB)
- 3,3-Dimethyloxirane (33DMEB)
Comparison:
- Structural Differences: While these compounds share the oxirane ring, they differ in the substituents attached to the ring, which affects their reactivity and applications.
- Reactivity: 2-(3-Ethynylphenyl)oxirane is unique due to the presence of the ethynyl group, which can participate in additional reactions such as click chemistry, making it more versatile compared to other oxiranes .
- Applications: The unique structural features of this compound make it suitable for specialized applications in materials science and pharmaceuticals, where other oxiranes may not be as effective .
Properties
Molecular Formula |
C10H8O |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(3-ethynylphenyl)oxirane |
InChI |
InChI=1S/C10H8O/c1-2-8-4-3-5-9(6-8)10-7-11-10/h1,3-6,10H,7H2 |
InChI Key |
XNGRWHFKQUOIKT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2CO2 |
Origin of Product |
United States |
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